Ferrocenemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One of the most prominent research applications of ferrocenemethanol lies in its role as a catalyst. Its unique structure allows it to effectively reduce the activation energy required for various chemical reactions, thereby accelerating their rate and improving efficiency.

Organic synthesis

Ferrocenemethanol demonstrates catalytic activity in various organic reactions, including C-C bond formation, oxidation-reduction processes, and hydrogen transfer reactions. Its ability to activate substrates and participate in reaction cycles makes it a valuable tool for synthetic chemists. [Source: A review of ferrocene derivatives as catalysts in C-C bond formation reactions, Journal of Organometallic Chemistry, ]

Polymer chemistry

Research explores the use of ferrocenemethanol as a catalyst for the polymerization of various monomers. Its ability to control the polymerization process and influence the properties of the resulting polymers holds promise for the development of novel materials with tailored functionalities. [Source: Ferrocene-based catalysts for ring-opening metathesis polymerization of cyclic olefins, Coordination Chemistry Reviews, ]

Material Science

Ferrocenemethanol's unique combination of chemical and physical properties makes it a promising candidate for various material science applications.

Functional materials

Researchers are exploring the use of ferrocenemethanol in the development of functional materials, such as conducting polymers, liquid crystals, and sensors. Its ability to influence conductivity, self-assembly, and responsiveness to external stimuli makes it a versatile building block for novel materials. [Source: Synthesis and properties of novel ferrocene derivatives containing imidazolium and triazolium groups, Journal of Organometallic Chemistry, ]

Biomimetic systems

The biocompatibility and unique properties of ferrocenemethanol have sparked interest in its potential for biomimetic applications. Researchers are exploring its use in the development of artificial enzymes, drug delivery systems, and other bioinspired materials. [Source: Ferrocene derivatives in medicinal chemistry: a review, European Journal of Medicinal Chemistry, ]

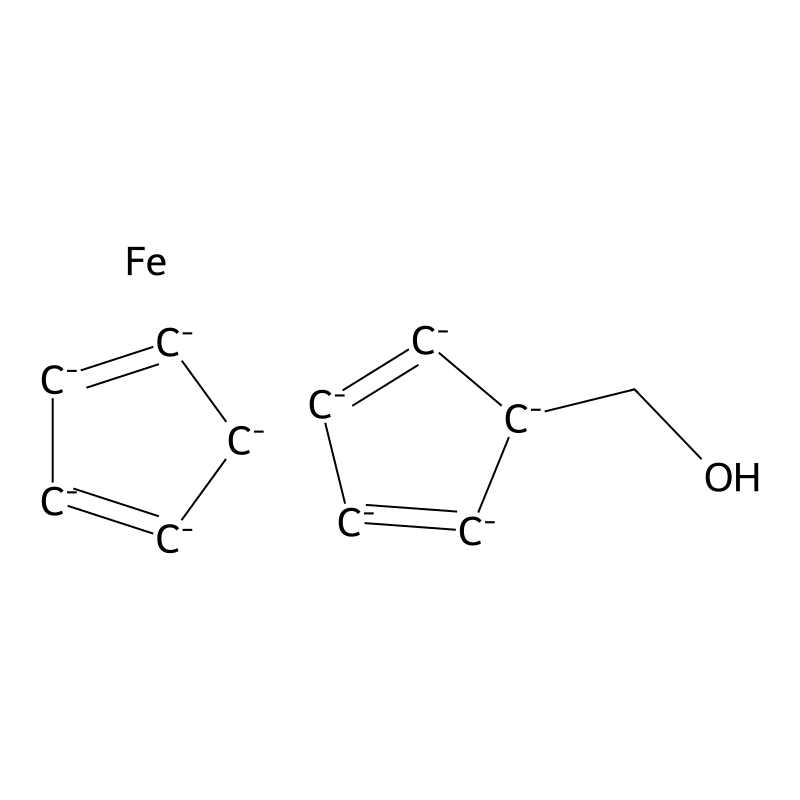

Ferrocenemethanol, also known as ferrocene methanol, is an organometallic compound characterized by its unique structure comprising a ferrocene moiety linked to a hydroxymethyl group. The chemical formula for ferrocenemethanol is CHFe, and it features a central iron atom sandwiched between two cyclopentadienyl rings, with a hydroxymethyl (-CHOH) group attached to one of the cyclopentadienyl rings. This compound is notable for its solubility in water, which is uncommon among ferrocene derivatives, making it valuable in various electrochemical applications and biological studies .

Ferrocenemethanol's mechanism of action depends on the specific application. In electrochemistry, it acts as a reference electrode due to its well-defined redox behavior. In the development of antiproliferative agents, ferrocenemethanol derivatives might interact with cellular targets or disrupt specific biological processes, though the exact mechanisms require further investigation [].

- Electrochemical Oxidation: Ferrocenemethanol can be oxidized to form ferrocenium ions. This oxidation process is reversible and is widely studied for its utility in electrochemical sensors and devices .

- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. For example, reactions with alkyl halides can yield ethers of ferrocenemethanol .

- Redox Reactions: As a redox-active compound, ferrocenemethanol is often used as a reference in electrochemical studies due to its stable oxidation state and well-defined redox behavior .

Ferrocenemethanol exhibits notable biological activities, particularly in the context of enzyme inhibition. Research indicates that it can inhibit DNA polymerase, which plays a critical role in DNA replication. This inhibition occurs through the binding of ferrocenemethanol to the enzyme, preventing the addition of nucleotides during DNA synthesis . Additionally, its electrochemical properties allow it to mediate reactions involving biological molecules such as ascorbic acid, enhancing our understanding of redox processes in biological systems .

Several methods have been developed for synthesizing ferrocenemethanol:

- Direct Hydroxymethylation: One common approach involves the hydroxymethylation of ferrocene using formaldehyde in the presence of acidic catalysts. This reaction typically yields ferrocenemethanol along with some side products .

- Reduction of Ferrocenium Salts: Another method includes reducing ferrocenium salts with reducing agents such as sodium borohydride or lithium aluminum hydride, which can provide ferrocenemethanol as a product .

- Electrochemical Synthesis: Electrochemical methods have also been explored for synthesizing ferrocenemethanol directly from ferrocene under controlled conditions, allowing for precise manipulation of reaction parameters .

Ferrocenemethanol finds applications across various fields:

- Electrochemistry: It serves as a reference compound in electrochemical measurements due to its well-defined redox properties. Its solubility in water enhances its utility in aqueous electrochemical systems .

- Biological Studies: Its ability to inhibit enzymes makes it a candidate for studying biochemical pathways and potential therapeutic applications .

- Material Science: Ferrocenemethanol is explored for use in developing conductive polymers and nanomaterials due to its redox-active nature and compatibility with various substrates .

Studies on the interactions of ferrocenemethanol with other compounds have revealed important insights into its behavior:

- Electrode Interactions: Research has shown that ferrocenemethanol can adsorb weakly onto carbon nano-onion surfaces, influencing electron transfer kinetics and potentially enhancing the performance of electrochemical sensors .

- Hydrogen Bonding: Investigations into intermolecular interactions indicate that ferrocenemethanol forms hydrogen bonds with other organic molecules, which can affect its reactivity and stability in different environments .

Ferrocenemethanol shares structural similarities with several other organometallic compounds. Here are some notable examples:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Ferrocene | Two cyclopentadienyl rings around iron | Non-polar; commonly used as an electroactive species without functional groups. |

| Hydroxymethylferrocene | Similar to ferrocenemethanol but lacks solubility | Less soluble in water; primarily used in organic solvents. |

| Ferrocenylmethylamine | Contains an amine group instead of hydroxymethyl | Exhibits different reactivity due to the basic nature of amines. |

Ferrocenemethanol's unique combination of water solubility and redox activity distinguishes it from these similar compounds, making it particularly valuable for both electrochemical applications and biological studies. Its ability to inhibit specific enzymes further enhances its relevance in medicinal chemistry compared to its analogs.

Primary Synthetic Routes

Ferrocenemethanol is synthesized via two principal methodologies, each offering distinct advantages in yield and scalability:

Reduction of Ferrocenecarboxaldehyde

The most widely employed method involves sodium borohydride ($$ \text{NaBH}4 $$) reduction of ferrocenecarboxaldehyde in methanol:

$$

\text{FcCHO} + \text{NaBH}4 \xrightarrow{\text{MeOH}} \text{FcCH}2\text{OH} + \text{NaBO}2

$$

This route achieves >95% yield under ambient conditions, producing yellow crystalline FcMeOH with a melting point of 77–82°C.

Hydrolysis of N,N-Dimethylaminomethylferrocene Methiodide

An alternative pathway utilizes quaternary ammonium salt hydrolysis:

- Aminomethylation of ferrocene with $$ \text{CH}_2\text{O} $$ and dimethylamine

- Quaternization with methyl iodide

- Basic hydrolysis (NaOH, 110°C) to yield FcMeOH (47% yield)

Table 1. Comparison of FcMeOH Synthesis Methods

| Parameter | Aldehyde Reduction | Ammonium Hydrolysis |

|---|---|---|

| Yield (%) | 97 | 47 |

| Reaction Time (h) | 5 | 24 |

| Purity (GC) | >95% | >90% |

| Scalability | Industrial | Lab-scale |